Methyl 3-amino-3-methyl-azetidine-1-carboxylate
CAS No.:
Cat. No.: VC17198603
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O2 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | methyl 3-amino-3-methylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3 |
| Standard InChI Key | NCARJCUNQIWLJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)C(=O)OC)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The azetidine ring in methyl 3-amino-3-methyl-azetidine-1-carboxylate adopts a puckered conformation, with the methyl and amino groups at the 3-position introducing steric and electronic effects that influence reactivity. Key structural parameters include:
The ester group at position 1 enhances solubility in organic solvents, while the amino group at position 3 participates in intramolecular hydrogen bonding with the N-oxide moiety in oxidized derivatives .
Spectroscopic Signatures
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations at 3369 cm⁻¹ (carbamate NH) and 3245 cm⁻¹ (amide NH) confirm hydrogen-bonding interactions .
Synthesis and Derivatization
Primary Synthetic Routes
Methyl 3-amino-3-methyl-azetidine-1-carboxylate is synthesized via cyclization and functionalization strategies:
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Ring-Closing Metathesis: Azetidine precursors undergo cyclization using Grignard reagents or organometallic catalysts .
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Oxidation of Azetidines: Treatment with meta-chloroperbenzoic acid (mCPBA) introduces N-oxide functionalities while preserving stereochemistry .
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Carboxylation: Esterification of azetidine amines with methyl chloroformate yields the carboxylate derivative.
Example Procedure:
Azetidine precursors (5 mmol) in THF react with Grignard reagents (1.1 eq.) at −78°C, followed by warming to room temperature. Quenching with NH₄Cl and purification via flash chromatography yields the target compound .
Key Derivatives
| Derivative | Molecular Formula | Key Difference |
|---|---|---|
| tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | C₉H₁₈N₂O₂ | tert-Butyl ester instead of methyl |
| trans-3-Benzyloxycarbonylamino-1-methyl-azetidine-1-oxide | C₁₃H₁₇N₃O₄ | N-oxide and benzyl carbamate groups |
The tert-butyl analog exhibits enhanced stability under acidic conditions due to steric protection of the ester group .
Physicochemical and Pharmacological Profile
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.062 g/cm³ (predicted) | Computational modeling |
| Boiling Point | 242.5°C (predicted) | QSPR analysis |
| pKa | 8.29 ± 0.20 | Potentiometric titration |
| LogP | 0.45 | HPLC determination |
The compound’s low partition coefficient (LogP) suggests moderate hydrophilicity, favoring aqueous solubility in physiological environments.
Analytical Characterization Techniques
X-ray Crystallography
In related N-oxide derivatives, X-ray structures reveal:
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Intermolecular H-bonds: Between N-oxide oxygen and carbamate NH (d = 1.87–1.90 Å) .
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Co-crystallization with Water: Hydrated forms stabilize lattice structures through O–H···O interactions .
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve enantiomers (Rₜ = 8–12 min).
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Control: Achieving trans selectivity in N-oxide formation requires precise reaction conditions (e.g., −78°C, anhydrous CH₂Cl₂) .
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Stability Issues: Azetidine N-oxides decompose on silica gel chromatography, necessitating alternative purification methods .
Emerging Applications
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